molecular formula C19H22N6OS B15085801 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 587012-06-4

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B15085801
CAS No.: 587012-06-4
M. Wt: 382.5 g/mol
InChI Key: OMAQGVACHUNXCF-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole core substituted with ethyl and pyrazinyl groups, a thioether linkage, and an N-(2-ethyl-6-methylphenyl)acetamide moiety. The pyrazine ring (a diazine) introduces electron-deficient characteristics, which may enhance interactions with biological targets, while the ethyl and methyl substituents modulate steric and lipophilic properties .

Properties

CAS No.

587012-06-4

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N6OS/c1-4-14-8-6-7-13(3)17(14)22-16(26)12-27-19-24-23-18(25(19)5-2)15-11-20-9-10-21-15/h6-11H,4-5,12H2,1-3H3,(H,22,26)

InChI Key

OMAQGVACHUNXCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Thioether Formation: The triazole ring can be further functionalized by introducing a thioether group using thiol reagents under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

a) 4-Methyl vs. 4-Ethyl Substitution
  • N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 760194-81-8) differs from the target compound by a methyl group at the triazole’s 4-position instead of ethyl.
  • Methyl substitution may reduce metabolic stability due to lower steric hindrance .
b) Amino and Furan Substitutions
  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides replace pyrazine with furan and introduce an amino group at the 4-position .
  • Impact: Furan’s electron-rich nature contrasts with pyrazine’s electron deficiency, altering electronic interactions. The amino group may enhance solubility via hydrogen bonding but reduce membrane permeability .

Variations in the Acetamide Aryl Group

a) Halogenated and Bulky Substituents
  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 585560-04-9) features dibromo and methyl groups on the phenyl ring.
  • The target compound’s 2-ethyl-6-methylphenyl group balances lipophilicity and steric effects for improved bioavailability .
b) Dimethylamino and Thieno-Pyrimidinone Modifications
  • N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 573933-61-6) replaces triazole with a thieno-pyrimidinone core and incorporates a dimethylamino group.
  • Impact: The dimethylamino group enhances solubility but may reduce CNS penetration due to increased polarity. The thieno-pyrimidinone core could confer unique kinase inhibition properties .

Hypothesized Structure-Activity Relationships (SAR)

Structural Feature Target Compound Analog Example Hypothesized Bioactivity Impact
Triazole 4-Substituent Ethyl Methyl (CAS 760194-81-8) Enhanced metabolic stability with ethyl
Heterocyclic Ring Pyrazin-2-yl Furan-2-yl (CAS 573931-16-5) Pyrazine improves electron-deficient interactions
Phenyl Substituents 2-Ethyl-6-methylphenyl 2,6-Dibromo-4-methylphenyl (CAS 585560-04-9) Bromine increases halogen bonding potential
Molecular Weight ~400–450 g/mol (estimated) 523.24 g/mol (CAS 585560-04-9) Lower weight improves bioavailability

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings.

The molecular formula of the compound is C19H22N6OSC_{19}H_{22}N_{6}OS, with a molecular weight of approximately 368.5 g/mol. It features a triazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study conducted on various triazole derivatives demonstrated that those with specific substitutions showed enhanced activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Triazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus0.125High
Compound BE. coli0.250Moderate
Compound CPseudomonas aeruginosa0.500Moderate
Compound DEnterococcus faecalis0.100High

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. The results indicated that compounds similar to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. Research has highlighted that:

  • Substituents on the triazole ring can enhance or diminish antimicrobial activity.
  • Alkyl chain length and branching affect the lipophilicity and membrane permeability of the compounds.
  • Functional groups such as hydroxyl (-OH) or methoxy (-OCH3) can increase the affinity for biological targets .

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